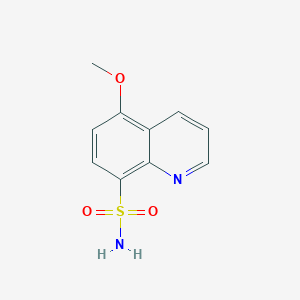

5-Methoxyquinoline-8-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxyquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUBJMIXKZPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Methoxyquinoline 8 Sulfonamide Derivatives

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group that significantly influences the molecule's chemical properties.

Nucleophilic Character of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 5-methoxyquinoline-8-sulfonamide possesses nucleophilic characteristics. This allows it to participate in various chemical reactions, including nucleophilic substitutions, which are fundamental for introducing different substituents to modify the compound's properties. smolecule.com The sulfonamide group can also act as a weak acid, enabling it to engage in proton transfer reactions. smolecule.com This dual reactivity is a cornerstone of its chemical versatility.

Acetylation and Amide Formation Reactions

The nucleophilic nature of the sulfonamide nitrogen facilitates reactions with electrophiles, such as acid chlorides and anhydrides, to form N-acylated derivatives. This process, known as acetylation when an acetyl group is introduced, is a common strategy in organic synthesis. libretexts.orgunimi.itsioc-journal.cn

Amide bond formation is a pivotal reaction in the synthesis of a vast array of organic molecules. For sulfonamides, this typically involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, the precursor, 8-methoxyquinoline-5-sulfonyl chloride, is reacted with various amines to yield the corresponding sulfonamides. nih.govresearchgate.net These reactions are often carried out in an anhydrous solvent like acetonitrile (B52724), sometimes with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net The reactivity of the sulfonyl chloride group makes it an excellent electrophile for attack by nucleophilic amines.

The table below summarizes the conditions for the synthesis of various this compound derivatives.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 8-Methoxyquinoline (B1362559) | Chlorosulfonic acid | Room temperature | 8-Methoxyquinoline-5-sulfonyl chloride | nih.govresearchgate.net |

| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Anhydrous acetonitrile, triethylamine, room temperature | 8-Methoxyquinoline-5-sulfonamides | nih.govresearchgate.net |

Reactivity of the Methoxy-Substituted Quinoline (B57606) Nucleus

The quinoline ring system, being aromatic, undergoes electrophilic substitution reactions, and the position of these substitutions is directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

In the quinoline ring system, electrophilic substitution reactions preferentially occur on the benzene (B151609) ring rather than the pyridine (B92270) ring. youtube.comyoutube.comuop.edu.pk The presence of the methoxy (B1213986) group at the 8-position, an electron-donating group, further activates the benzene ring towards electrophilic attack. Specifically, electrophilic substitutions on quinoline itself typically occur at the 5- and 8-positions. youtube.comuop.edu.pk For 8-methoxyquinoline, theoretical studies on the related 8-hydroxyquinoline (B1678124) suggest that electrophilic attack is favored at positions 5 and 7. researchgate.netorientjchem.org The nitration of 6,8-dibromoquinoline, for instance, results in selective nitration at the C-5 position. nih.gov This indicates that the 5-position of the this compound would be a likely site for further electrophilic substitution.

Stability and Transformations of the Methoxy Group

The methoxy group (-OCH₃) at the 8-position is generally stable. However, it can be cleaved under certain conditions to yield the corresponding 8-hydroxyquinoline derivative. This transformation is significant as the biological and chelating properties of 8-hydroxyquinolines are well-documented and often differ from their 8-methoxy counterparts. nih.gov For instance, the O-methylation of 8-hydroxyquinoline to form 8-methoxyquinoline is achieved using reagents like methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net The reverse reaction, demethylation, can also be achieved, providing a route to interconvert between these two important classes of quinoline derivatives.

Chelation Chemistry and Metal Interactions (Comparative Analysis with Hydroxyquinolines)

One of the most significant properties of quinoline derivatives, particularly those with a functional group at the 8-position, is their ability to chelate metal ions.

8-Hydroxyquinoline and its derivatives are renowned for their strong metal-chelating capabilities, forming stable complexes with a wide range of metal ions. nih.govnih.govpolyu.edu.hk The hydroxyl group at the 8-position and the quinoline nitrogen act as a bidentate ligand, binding to a metal ion to form a stable five-membered ring. nih.gov This chelation is often responsible for their biological activities. nih.govnih.gov

In contrast, this compound and its derivatives also exhibit metal-chelating properties, although the mode and strength of interaction can differ from the hydroxyquinolines. The quinoline nitrogen can coordinate with metal ions, and the sulfonamide group can also participate in metal binding. smolecule.com The formation of stable complexes with transition metals has been observed to enhance the biological activity and stability of related compounds. smolecule.com

A comparative analysis reveals that the unsubstituted phenolic group at the 8-position in hydroxyquinoline derivatives is often considered crucial for strong biological activity, which is linked to its chelation ability. nih.gov Studies have shown that 8-hydroxyquinoline-5-sulfonamide derivatives can act as monobasic bidentate ON donors, forming six-coordinate complexes with distorted octahedral geometry with ions like Fe(II), Fe(III), Co(II), and Ni(II). nih.gov While this compound lacks the acidic proton of the hydroxyl group, the nitrogen of the quinoline ring and potentially the oxygen of the methoxy group or the sulfonamide group can still engage in metal coordination. The dansyl group, which contains a sulfonamide, along with the quinoline nitrogen, has been shown to cooperatively chelate metal ions. mdpi.com

The table below provides a comparative overview of the chelation properties.

| Compound Type | Key Chelating Atoms | Biological Activity Implication | Reference |

| 8-Hydroxyquinoline Derivatives | 8-Hydroxyl Oxygen, Quinoline Nitrogen | Often essential for high biological activity | nih.govnih.gov |

| 8-Methoxyquinoline Derivatives | Quinoline Nitrogen, potentially 8-Methoxy Oxygen and/or Sulfonamide Group | Can form stable metal complexes, enhancing activity | smolecule.commdpi.com |

Click Chemistry and Cycloaddition Reactions in Derivative Synthesis

The functionalization of the this compound scaffold has been significantly advanced through the application of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net This reaction stands out as a highly efficient and versatile method for creating complex molecular architectures by forming a stable 1,2,3-triazole ring that links the quinoline sulfonamide core to various other molecular fragments. researchgate.net The 1,2,3-triazole moiety is not merely a linker; it is recognized as a valuable pharmacophore that can engage in diverse noncovalent interactions with biological targets. researchgate.net

The synthetic strategy typically involves a two-step process. First, an alkyne group is introduced into the this compound molecule. This is often achieved by reacting 5-methoxyquinoline-8-sulfonyl chloride with an amine that contains a terminal alkyne, such as propargylamine (B41283) or N-methylpropargylamine. nih.gov The resulting acetylenic this compound derivative then serves as a key intermediate for the subsequent cycloaddition reaction. nih.govnih.gov

In the second step, the terminal alkyne of the quinoline sulfonamide derivative undergoes a 1,3-dipolar cycloaddition reaction with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. nih.govdntb.gov.ua The copper(I) catalyst, often generated in situ from the reduction of copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate, ensures the reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comnih.govbeilstein-journals.org This reaction is typically carried out under mild conditions, for instance, at room temperature in a solvent system like DMF/H₂O. nih.gov

The CuAAC reaction's reliability and specificity allow for the synthesis of a diverse library of hybrid molecules where the this compound unit is joined to various substituents via the triazole bridge. researchgate.netdntb.gov.ua For example, researchers have successfully coupled acetylenic derivatives of this compound with a range of commercial and custom-synthesized organic azides to produce novel hybrid compounds. nih.gov The structures of these newly formed triazole derivatives are routinely confirmed using spectroscopic methods such as ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HR-MS). nih.govnih.gov

A study by Zieba et al. details the synthesis of a series of 1,2,3-triazole hybrids starting from acetylenic derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400). nih.gov The coupling reactions were performed with various organic azides in the presence of CuSO₄·5H₂O and sodium ascorbate, illustrating the practical application of this methodology. nih.gov

Table 1: Examples of this compound Derivatives Synthesized via Click Chemistry

| Precursor Compound | Azide Reactant | Catalyst System | Resulting Derivative Structure (Conceptual) | Reference |

| N-(prop-2-yn-1-yl)-5-methoxyquinoline-8-sulfonamide | Allyl azide | CuSO₄·5H₂O / Sodium Ascorbate | 1-allyl-4-((5-methoxyquinolin-8-yl)sulfonamidomethyl)-1H-1,2,3-triazole | nih.gov |

| N-(prop-2-yn-1-yl)-5-methoxyquinoline-8-sulfonamide | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | 1-benzyl-4-((5-methoxyquinolin-8-yl)sulfonamidomethyl)-1H-1,2,3-triazole | nih.gov |

| N-(1-ethynylcyclohexyl)-5-methoxyquinoline-8-sulfonamide | Phenyl azide | Cu(I) | 1-phenyl-4-(1-((5-methoxyquinolin-8-yl)sulfonamido)cyclohexyl)-1H-1,2,3-triazole | nih.gov |

| N-methyl-N-(prop-2-yn-1-yl)-5-methoxyquinoline-8-sulfonamide | 1-azidobutane | CuSO₄·5H₂O / Sodium Ascorbate | 1-butyl-4-(((5-methoxyquinolin-8-yl)sulfonamido)(methyl)methyl)-1H-1,2,3-triazole | mdpi.comnih.gov |

Mechanistically, the CuAAC reaction is understood to involve the formation of a copper(I) acetylide intermediate. beilstein-journals.org This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before undergoing reductive elimination to furnish the triazole ring and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. beilstein-journals.org The high efficiency, mild reaction conditions, and exceptional regioselectivity make the CuAAC reaction a cornerstone of modern synthetic chemistry for creating novel and complex derivatives of this compound. nih.gov

Computational and in Silico Research on 5 Methoxyquinoline 8 Sulfonamide and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinoline (B57606) sulfonamides, these methods elucidate their electronic structure, reactivity, and spectral characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311G+(d,p), researchers can optimize the molecular geometry of sulfonamide derivatives and analyze their electronic properties. nih.gov DFT calculations allow for the prediction of various molecular features, including how and where a molecule is likely to react. For instance, the analysis of the electrostatic potential map can identify nucleophilic and electrophilic sites, which is critical for understanding interactions with biological targets.

In studies of related sulfonamide compounds, DFT has been successfully used to correlate theoretical data with experimental results from techniques like 1H and 13C NMR spectroscopy, providing a comprehensive understanding of the molecular structure. nih.gov These computational approaches are increasingly vital for supporting experimental findings in chemical analysis. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for determining a molecule's reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as it is energetically more favorable to add electrons to a high-lying LUMO or remove them from a low-lying HOMO. researchgate.net For various organic compounds, including those with quinoline structures, the HOMO-LUMO gap can range significantly, indicating varying levels of chemical stability. researchgate.net For example, in some conjugated aromatic and donor-acceptor systems, the gap can be as low as 1.4 to 2.1 eV. nih.gov The localization of HOMO and LUMO orbitals on specific parts of a molecule, such as on N-oxide or nitrogen-rich groups, provides further insight into its electronic behavior. researchgate.net

| Compound Type | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| Conjugated Aromatic Systems | ~2.1 | nih.gov |

| Donor-Acceptor Systems | 1.4 - 2.1 | nih.gov |

| 1,2,3-Triazole-N-Oxide Derivatives | 1.52 - 5.57 | researchgate.net |

| Naproxen | 4.4665 | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand, such as a quinoline-sulfonamide derivative, and a target protein. The binding affinity is often expressed as a binding energy score, with more negative values indicating a stronger interaction. For example, in studies of quinoline-sulfonamide derivatives targeting enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases, binding energies have been observed in the range of -7.9 to -10.76 kcal/mol. rsc.org

In another study focusing on quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), docking scores (ΔG values) reached as low as -10.72 kcal/mol, indicating high binding affinity. nih.gov These predictions are crucial for identifying promising drug candidates for further experimental validation. rsc.orgnih.gov

| Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-sulfonamide a6 | MAO-A | -10.40 | rsc.orgnih.gov |

| Quinoline-sulfonamide a5 | MAO-B | -10.40 | rsc.org |

| Quinoline-sulfonamide a11 | AChE | -7.68 | rsc.org |

| Quinoline-sulfonamide a6 | BChE | -8.88 | nih.gov |

| Quinoline-8-sulfonamide 9a | PKM2 (4G1N) | -10.72 | nih.gov |

| Quinoline-8-sulfonamide 9a | PKM2 (4FXF) | -10.48 | nih.gov |

Identification of Key Binding Interactions and Active Site Residues

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues in the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-protein complex.

For instance, studies on quinoline-sulfonamide derivatives have shown that the sulfonamide group often forms hydrogen bonds with key residues. rsc.orgnih.gov In the case of MAO-B inhibitors, hydrogen bonds were observed with catalytically important residues like TYR434 and TYR60. nih.gov Similarly, with PKM2, the sulfonamide moiety of a quinoline derivative was found to form hydrogen bonds with Leu353 and Tyr390. nih.gov The quinoline ring itself frequently engages in π-π and π-anion interactions with aromatic and charged residues within the binding pocket. rsc.orgnih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. These simulations are often performed after molecular docking to validate the predicted binding modes and assess the stability of the interactions.

By running simulations for tens to hundreds of nanoseconds, researchers can monitor metrics such as the root-mean-square deviation (RMSD) of the protein and ligand to evaluate the stability of the complex. mdpi.com For example, MD simulations of quinoline-8-sulfonamide derivatives complexed with PKM2 were used to verify the stability of the docked poses. mdpi.comnih.gov Similarly, simulations of naphthoquinone sulfonamides with the P2X7 receptor helped to assess the stability of the compounds in the allosteric binding site. mdpi.com The binding free energy can also be calculated from MD trajectories using methods like MM-PBSA to provide a more accurate estimation of binding affinity. mdpi.compeerj.com These simulations are crucial for understanding the dynamic behavior of the ligand in the binding pocket and for refining the design of more effective inhibitors. mdpi.commdpi.com

In Silico Prediction of Pharmacological Activities and Lead Compound Selection

In silico techniques enable the prediction of a compound's pharmacological profile before it is ever synthesized. By simulating the interaction between a small molecule and a biological target at an atomic level, researchers can estimate binding affinity and identify key interactions that drive biological activity. researchgate.net This approach is crucial for efficiently screening large virtual libraries of compounds and prioritizing candidates for synthesis and further testing.

Molecular docking is a primary computational tool used to explore the potential of quinoline sulfonamide derivatives. For instance, docking studies have been employed to design and identify quinoline-8-sulfonamide derivatives as potential modulators of pyruvate kinase M2 (PKM2), a protein implicated in cancer metabolism. semanticscholar.org These in silico studies can predict how derivatives will bind within the target's active site, guiding the selection of compounds expected to have a significant biological effect. semanticscholar.org In one study, a series of 8-quinolinesulfonamide derivatives were designed using molecular docking and molecular dynamics, leading to the identification of a lead compound that was subsequently confirmed through in vitro experiments to reduce intracellular pyruvate levels in lung cancer cells. semanticscholar.org

Similarly, the broader quinolinol-5-sulfonamide scaffold, a close structural relative, was optimized using docking studies to develop potent inhibitors against the Botulinum neurotoxin A (BoNT/A) light chain. nih.gov These computational models informed the structure-activity relationship (SAR) and guided the optimization of hit compounds to achieve submicromolar potency. nih.gov

Beyond predicting efficacy, in silico tools are vital for evaluating the drug-likeness of potential candidates through the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. doi.org Web-based platforms like SwissADME can be used to assess physicochemical properties, lipophilicity, water-solubility, and pharmacokinetic parameters, ensuring that selected lead compounds not only interact with their target but also possess favorable properties for oral bioavailability and reduced toxicity. doi.orgnih.gov Compounds that fail to meet predefined criteria, such as those set by Lipinski's Rule of Five, can be deprioritized early in the discovery process. nih.gov

The selection of a lead compound is therefore a multi-parameter optimization process guided by computational predictions. A compound is chosen based on a combination of strong predicted binding to the target, favorable ADMET characteristics, and synthetic feasibility. For example, within a series of novel 5-methoxyquinoline (B23529) derivatives designed as EZH2 inhibitors, compound 5k was identified as a promising lead due to its activity at both enzymatic and cellular levels, coupled with a low molecular weight, making it an excellent candidate for further optimization. nih.gov

| Derivative Type | Target/Activity Predicted | Computational Method | Key Findings |

| 8-Quinolinesulfonamides | Pyruvate Kinase M2 (PKM2) Inhibition | Molecular Docking, Molecular Dynamics | Identified compound 9a as a potent modulator capable of reducing intracellular pyruvate levels in cancer cells. semanticscholar.org |

| Quinolinol-5-sulfonamides | Botulinum Neurotoxin A (BoNT/A) Inhibition | Docking Studies | Guided potency optimization of hits to achieve a lead compound with submicromolar inhibitory constant (Ki). nih.gov |

| 5-Methoxyquinolin-4-amines | EZH2 Inhibition | Structure-Activity Relationship (SAR) Analysis | Identified compound 5k as a lead with an IC₅₀ of 1.2 µM against EZH2 and good anti-viability in tumor cells. nih.gov |

| Sulfonamide Schiff bases | Drug-Likeness and ADMET | SwissADME Server | Evaluated compounds against Lipinski's Rule of Five and other physicochemical parameters to confirm potential as oral drug candidates. doi.orgnih.gov |

Rational Design Principles for Novel 5-Methoxyquinoline-8-sulfonamide Derivatives

Rational drug design involves the deliberate, structure-based creation of new molecules with improved therapeutic properties. mdpi.com This process relies heavily on computational chemistry to understand the molecular basis of a compound's activity and to design targeted modifications that enhance potency, selectivity, and pharmacokinetic profiles. mdpi.comtandfonline.com

A foundational principle in the design of novel this compound derivatives is the analysis of the core scaffold's structure-activity relationship (SAR). The quinoline ring system is a well-established pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov Computational studies have highlighted several key structural elements of this scaffold. For example, the sulfonamide moiety (-SO₂NH-) can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring can also participate in crucial hydrogen bonding interactions with biological targets. nih.govnih.gov

A critical insight derived from comparative studies is the profound impact of the substituent at the 8-position of the quinoline ring. In a study comparing 8-hydroxyquinoline-5-sulfonamides with their 8-methoxyquinoline-5-sulfonamide (B2886400) counterparts, researchers found that the presence of a free hydroxyl group (-OH) at the 8-position was essential for the observed anticancer and antibacterial activities. nih.gov The corresponding 8-methoxy (-OCH₃) derivatives were found to be biologically inactive, suggesting that the hydrogen-donating capability of the 8-hydroxyl group is a key determinant of activity for these specific targets. nih.gov This finding is a cornerstone principle for the rational design of new, active compounds based on this scaffold, indicating that maintaining or mimicking this hydrogen-bonding feature is likely necessary for efficacy.

Pharmacophore modeling and molecular docking are the primary computational tools that guide these design choices. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. chemcomp.com By aligning the this compound scaffold with the pharmacophore of a known inhibitor, researchers can design modifications that better match the ideal spatial and electronic features for binding. tandfonline.com Docking simulations can then be used to test these new designs virtually, predicting their binding mode and affinity before committing resources to their chemical synthesis. semanticscholar.org This iterative cycle of design, computational evaluation, and synthesis is the hallmark of modern rational drug design.

| Design Principle | Rationale | Computational Tool | Expected Outcome |

| Maintain/Mimic 8-Position H-Bond Donor | The 8-hydroxy group was found to be critical for anticancer activity, while the 8-methoxy analog was inactive. nih.gov | Comparative SAR analysis | Restore or enhance biological activity by facilitating key hydrogen bond interactions with the target. |

| Bioisosteric Replacement at Sulfonamide | To explore new binding interactions and modulate physicochemical properties (e.g., solubility, lipophilicity). tandfonline.com | Molecular Docking | Improved binding affinity, selectivity, and/or pharmacokinetic profile. |

| Pharmacophore-Guided Modification | To ensure new derivatives retain the essential spatial and electronic features required for interaction with the biological target. tandfonline.comchemcomp.com | Pharmacophore Modeling | Design of novel compounds with a higher probability of being active. |

| Structure-Based Design | To introduce functional groups that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's binding site. mdpi.com | Molecular Docking, Molecular Dynamics | Increased potency and selectivity for the intended biological target. |

Analytical and Spectroscopic Methods in Academic Research

Structural Elucidation Techniques

The determination of the precise three-dimensional arrangement of atoms in 5-Methoxyquinoline-8-sulfonamide relies on a suite of spectroscopic methods. These techniques probe the molecular structure in different ways, and the combined data provides a detailed and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of quinoline (B57606) derivatives provides specific chemical shifts and coupling constants for the aromatic protons. For a related compound, 8-methoxyquinoline (B1362559), the proton NMR spectrum in DMSO-d₆ shows distinct signals for the methoxy (B1213986) group and the aromatic protons. mdpi.com The methoxy group (CH₃) typically appears as a singlet around 3.96 ppm. mdpi.com The aromatic protons exhibit complex splitting patterns in the range of 7.14 to 8.86 ppm, with coupling constants that help to assign their positions on the quinoline ring. mdpi.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 8-methoxyquinoline, the methoxy carbon appears at approximately 56.04 ppm. mdpi.com The carbon atoms of the quinoline ring resonate in the aromatic region, typically between 110 and 156 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign the resonance peaks in the ¹³C NMR spectra to individual carbon atoms by correlating them with their attached protons. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 8-Methoxyquinoline

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 3.96 (s) | 56.04 |

| H₂ | 8.83-8.86 (dd) | 149.37 |

| H₃ | 7.49-7.54 (dd) | 122.30 |

| H₄ | 8.27-8.30 (dd) | 136.18 |

| H₅ | 7.46-7.49 (m) | 127.27 |

| H₆ | 7.46-7.49 (m) | 129.43 |

| H₇ | 7.14-7.18 (dd) | 110.74 |

| C₈ | - | 155.65 |

| C₉ | - | 140.12 |

| C₁₀ | - | 119.92 |

Note: Data is for the related compound 8-methoxyquinoline and serves as a representative example. Shifts and coupling constants for this compound will vary due to the presence of the sulfonamide group.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. For derivatives of 8-methoxyquinoline, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) is commonly used. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ of 8-methoxyquinoline is 160.0762, with the found value being 160.0765, confirming its elemental composition of C₁₀H₉NO. mdpi.com Similar analysis for this compound would provide its precise molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the functional groups present in a compound. For a sulfonamide-containing molecule like this compound, characteristic IR absorption bands would be expected. The S=O stretching vibrations of a sulfonamide group typically appear as two strong bands in the regions of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹. libretexts.org Additionally, the C-N stretching of the aromatic amine and the C-O stretching of the methoxy group would also be observable. libretexts.org The presence of the quinoline ring would be indicated by C-C and C-H stretching and bending vibrations within the aromatic region. mdpi.com

Purity Assessment and Chromatographic Methods

Ensuring the purity of a synthesized compound is a critical step in chemical research. Chromatographic methods are widely used for both monitoring the progress of a reaction and for the final purity analysis of the product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. rsc.orgrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the starting materials, intermediates, and products can be separated based on their polarity. mdpi.com For quinoline-sulfonamide synthesis, TLC is routinely used to track the consumption of the starting materials and the formation of the product. rsc.orgrsc.org Visualization of the spots is often achieved using UV light at 254 nm. mdpi.com The choice of eluent is crucial; for instance, ethyl acetate (B1210297) is a common eluent for quinoline-sulfonamide derivatives. mdpi.com A patent document describes the use of 50% ethyl acetate in hexane (B92381) and 5% methanol (B129727) in dichloromethane (B109758) as solvent systems for related compounds. google.com

Liquid Chromatography (LC) for Purity Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for determining the purity of a compound. wu.ac.th An LC system separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. biomedpharmajournal.org For quinoline-sulfonamides, LC analysis can confirm the high purity of the synthesized compounds, often achieving purities above 97%. mdpi.com The method typically involves a C18 column and a mobile phase consisting of a mixture of water (often with an acid additive like formic acid) and an organic solvent like acetonitrile (B52724). nih.gov The separated components are detected as they elute from the column, most commonly by a UV detector set at a specific wavelength. wu.ac.th The purity of the main peak can be further assessed using techniques like photodiode array (PDA) detection, which evaluates the spectral homogeneity across the peak. chromatographyonline.com

Spectrophotometric Quantification and Detection

Spectrophotometry serves as a fundamental technique in the quantitative analysis of various compounds, including quinoline derivatives. Its application allows researchers to determine the concentration of a substance in a solution by measuring its absorbance of light at specific wavelengths.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely utilized method for the quantitative determination of compounds that absorb ultraviolet or visible light. For this compound, this technique would involve identifying the wavelength of maximum absorbance (λmax). At this specific wavelength, the absorbance of the compound is directly proportional to its concentration in a given solvent, a relationship described by the Beer-Lambert law. This allows for the creation of a calibration curve from which the concentration of the compound in unknown samples can be accurately determined. The specific λmax for this compound would depend on the solvent used and the electronic structure of the molecule.

Advanced Microscopy for Cellular and Morphological Impact

Advanced microscopy techniques are indispensable for visualizing the effects of chemical compounds on cellular structures. These methods provide high-resolution images that can reveal detailed morphological changes, offering insights into the compound's mechanism of action at a subcellular level.

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are crucial for understanding the biological activity of a compound. These assays can quantify cellular responses such as viability, cytotoxicity, and changes in metabolic pathways.

Cell Viability and Cytotoxicity Assays (e.g., WST-1)

Cell viability and cytotoxicity assays are essential for determining the effect of a compound on cell proliferation and health. The WST-1 assay, for example, is a colorimetric assay that measures the metabolic activity of viable cells. The reduction of the WST-1 reagent by mitochondrial dehydrogenases results in a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. By treating cells with varying concentrations of this compound and then performing a WST-1 assay, researchers can generate a dose-response curve to quantify its cytotoxic effects.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a WST-1 assay.

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 95 |

| 25 | 80 |

| 50 | 60 |

| 100 | 40 |

Intracellular Metabolite Quantification (e.g., Pyruvate (B1213749) Levels)

Quantifying intracellular metabolites can reveal how a compound affects cellular metabolism. Pyruvate is a key metabolic intermediate, and its levels can indicate changes in glycolysis and other central metabolic pathways. To assess the impact of this compound on pyruvate levels, cells would be treated with the compound, followed by cell lysis and the quantification of intracellular pyruvate using methods such as liquid chromatography-mass spectrometry (LC-MS) or specific enzyme-based assays. A significant change in pyruvate levels would suggest that the compound interferes with cellular energy metabolism.

A representative data table for such an experiment is shown below.

| Treatment | Intracellular Pyruvate Level (nmol/10^6 cells) |

| Control | 1.5 |

| This compound (50 µM) | 2.8 |

Gene and Protein Expression Analysis (e.g., RNA-seq, Western Blot)

Gene and protein expression analyses are fundamental to understanding how a compound affects cellular function at the molecular level. These techniques measure the extent to which genes are transcribed into RNA and translated into proteins, providing a detailed picture of the cellular response to a given stimulus.

RNA-sequencing (RNA-seq) is a powerful, high-throughput sequencing technique used to analyze the entire transcriptome of a cell or tissue. technologynetworks.comaatbio.com The process begins with the isolation of RNA, which is then converted into a library of complementary DNA (cDNA) fragments. technologynetworks.com These fragments are sequenced, and the resulting data is aligned to a reference genome to quantify the expression level of each gene. aatbio.comnih.gov This allows researchers to identify genes that are significantly upregulated or downregulated in response to treatment with a compound, offering insights into the biological pathways being modulated. northwestern.edu

Western Blotting , also known as immunoblotting, is a widely used analytical technique to detect and quantify specific proteins in a sample. nih.govwikipedia.orgrockland.com The method involves several key steps:

Sample Preparation and Gel Electrophoresis: Proteins are extracted from cells or tissues and then separated based on their molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE). creative-proteomics.com

Protein Transfer: The separated proteins are transferred from the gel onto a solid membrane, typically nitrocellulose or PVDF. thermofisher.com

Blocking: The membrane is treated with a blocking agent to prevent non-specific binding of antibodies. thermofisher.com

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. Subsequently, a secondary antibody, which recognizes the primary antibody and is conjugated to a detectable reporter molecule (e.g., an enzyme or fluorophore), is added. rockland.comthermofisher.com

Detection: The signal from the reporter molecule is captured, allowing for the visualization and quantification of the target protein. rockland.com

While direct studies on this compound are not available, research on the related compound N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) in the context of rheumatoid arthritis provides an example of how these techniques are applied. In a study investigating its effects on fibroblast-like synoviocytes (FLS), RNA-seq analysis was employed to understand its mechanism of action. The analysis revealed that the compound targeted and inhibited Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1). This finding was crucial in identifying the molecular pathway through which the compound exerts its anti-inflammatory effects.

Thermal Shift Assays (e.g., CETSA) for Target Engagement

Confirming that a compound physically interacts with its intended target within a cell is a critical step in drug discovery. Thermal shift assays are biophysical techniques designed to measure this target engagement.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in a native cellular environment. pelagobio.comcetsa.org The principle behind CETSA is that when a ligand (such as a drug molecule) binds to its target protein, it generally increases the protein's thermal stability. pelagobio.compelagobio.com The experimental workflow involves:

Compound Treatment: Intact cells or cell lysates are treated with the compound of interest. pelagobio.com

Heating: The samples are heated across a range of temperatures, causing proteins to denature and precipitate out of solution. annualreviews.org

Fractionation and Detection: The samples are separated into soluble and insoluble fractions. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry. cetsa.orgnih.gov

A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement. annualreviews.org

In the aforementioned study on N-(4-methoxyphenyl) quinoline-8-sulfonamide , a CETSA was performed to validate the findings from the RNA-seq analysis. The results of the CETSA confirmed that N-(4-methoxyphenyl) quinoline-8-sulfonamide directly binds to RAMP1 in fibroblast-like synoviocytes. This provided direct evidence of target engagement, solidifying RAMP1 as the molecular target of the compound in this cellular context.

Concluding Remarks and Future Directions in 5 Methoxyquinoline 8 Sulfonamide Research

Emerging Trends in Quinoline-Sulfonamide Research

The landscape of quinoline-sulfonamide research is dynamic, with several key trends shaping its future trajectory. A significant trend is the development of hybrid molecules that combine the quinoline-sulfonamide core with other pharmacologically active moieties to enhance efficacy and overcome drug resistance. rsc.orgresearchgate.net This approach aims to create single molecules that can modulate multiple targets, offering a more holistic treatment strategy for complex diseases. rsc.org

Another emerging area is the focus on "green chemistry" principles in the synthesis of these compounds. Researchers are increasingly exploring environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts, to produce quinoline (B57606) derivatives. rsc.org Furthermore, there is a growing interest in developing derivatives with improved pharmacokinetic properties, such as enhanced water solubility and metabolic stability, to improve their drug-like characteristics. thieme-connect.com

Potential for Multi-Targeted Therapeutic Agents

The inherent structural features of the quinoline-sulfonamide scaffold make it an ideal platform for the design of multi-targeted therapeutic agents. This is particularly relevant in the context of complex multifactorial diseases like cancer and neurodegenerative disorders. rsc.orgpexacy.com

Recent studies have highlighted the potential of quinoline-sulfonamides as multi-targeting agents for Alzheimer's disease by simultaneously inhibiting cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. rsc.orgrsc.org For instance, a series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of these enzymes, with some compounds exhibiting potent activity in the sub-micromolar range. rsc.orgrsc.org

In oncology, quinoline-sulfonamides are being investigated for their ability to target multiple pathways involved in cancer progression. pexacy.com For example, derivatives of 8-hydroxyquinoline-5-sulfonamide have shown promising anticancer activity against various cancer cell lines. nih.gov The ability of these compounds to interact with multiple biological targets underscores their potential to address the complexity of diseases that are often driven by several pathological mechanisms. pexacy.com

Innovative Synthetic Approaches for Complex Analogs

The exploration of the full therapeutic potential of 5-Methoxyquinoline-8-sulfonamide is intrinsically linked to the development of innovative synthetic methodologies that allow for the creation of diverse and complex analogs. Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, are being supplemented and, in some cases, replaced by more modern and versatile techniques. rsc.orgnih.gov

Recent advancements include the use of transition-metal-catalyzed cross-coupling reactions, which enable the introduction of a wide range of substituents onto the quinoline core with high efficiency and regioselectivity. rsc.org One-pot multicomponent reactions are also gaining traction as they offer a streamlined approach to building complex molecular architectures from simple starting materials. nih.gov For instance, a series of new acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared, which then serve as precursors for more complex hybrid molecules containing 1,2,3-triazole systems through click chemistry. nih.gov These innovative synthetic strategies are crucial for generating libraries of novel analogs for structure-activity relationship (SAR) studies and lead optimization. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

For the quinoline scaffold, ML models have been developed to predict the site selectivity of chemical reactions, which can guide the synthesis of specific derivatives. mdpi.com Generative AI models are also being employed to design novel quinoline-based molecules with desired drug-like properties from scratch. mdpi.com While specific AI applications for this compound are still emerging, the broader trends in the field suggest that these computational tools will play an increasingly important role in designing the next generation of quinoline-sulfonamide-based therapeutics. annualreviews.org These technologies can help to reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Unexplored Biological Activities and Therapeutic Niches

While the anticancer and neuroprotective effects of quinoline-sulfonamides are well-documented, there remains a vast, underexplored landscape of potential biological activities and therapeutic niches for this compound and its analogs. The broad-spectrum biological activity of the quinoline scaffold suggests that these compounds may have utility in a variety of other diseases. researchgate.netnih.gov

For example, the antimicrobial properties of sulfonamides are well-known, and recent research has shown that quinoline-sulfonamide hybrids can be effective against resistant bacterial strains. rsc.orgpexacy.com This opens up the possibility of developing new antibiotics to combat the growing threat of antimicrobial resistance. frontiersin.org Furthermore, the diverse biological activities reported for quinoline derivatives, including antiviral, anti-inflammatory, and antimalarial effects, suggest that this compound analogs could be investigated for these applications as well. nih.govnih.gov The exploration of these untapped therapeutic areas, guided by both experimental screening and computational predictions, could lead to the discovery of novel treatments for a range of human ailments.

Q & A

Basic: What are the established synthetic pathways for 5-Methoxyquinoline-8-sulfonamide?

Answer:

The synthesis typically involves functionalization of the quinoline backbone. Key steps include:

- Chlorosulfonation : Introducing a sulfonyl chloride group at the 8-position of 5-methoxyquinoline using chlorosulfonic acid .

- Amination : Reacting the sulfonyl chloride intermediate with ammonia or alkylamines to form the sulfonamide group .

- Methoxy Group Retention : Ensuring the methoxy substituent at the 5-position remains intact during synthesis via controlled reaction conditions (e.g., low temperature, inert atmosphere) .

For derivatives like N-ethyl-8-methoxyquinoline-5-sulfonamide, alkylation steps are incorporated post-sulfonation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, sulfonamide at C8) and detects impurities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 238.27 g/mol for the base compound) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, N-H bending in sulfonamide) .

- Elemental Analysis : Ensures stoichiometric purity by verifying C, H, N, S, and O content .

Advanced: How can researchers optimize reaction conditions to improve sulfonamide group introduction?

Answer:

- Temperature Control : Maintain 0–5°C during chlorosulfonation to prevent over-sulfonation or decomposition .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride-amine coupling .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, sulfonamide) and compare bioactivity trends .

- Molecular Docking : Predict binding interactions with targets (e.g., bacterial topoisomerases vs. human kinases) to explain selectivity .

- Cocrystal Analysis : Investigate intermolecular interactions (e.g., hydrogen bonding with biological targets) using X-ray crystallography or DFT calculations .

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under standardized assay conditions to minimize variability .

Advanced: What strategies enhance solubility without compromising bioactivity in this compound derivatives?

Answer:

- Polar Substituents : Introduce hydroxyl or amino groups at non-critical positions (e.g., C7) to improve aqueous solubility .

- Prodrug Design : Convert the sulfonamide to a hydrolyzable ester or amide for better absorption .

- Salt Formation : Use sodium or potassium salts of the sulfonamide to enhance solubility in physiological buffers .

- Co-solvent Systems : Optimize DMSO-water mixtures for in vitro assays to balance solubility and bioactivity .

Basic: What are the primary pharmacological applications of this compound?

Answer:

- Antimicrobial Agents : Inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfonamide-mediated disruption .

- Anticancer Candidates : Target tyrosine kinases or DNA topoisomerases, with methoxy groups enhancing membrane permeability .

- Metal Chelation : The quinoline-sulfonamide framework binds transition metals (e.g., Fe³⁺, Cu²⁺), enabling applications in metalloenzyme inhibition .

Advanced: How to validate the purity and stability of this compound under storage conditions?

Answer:

- HPLC Purity Assays : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to recommend storage temperatures (<25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.